2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
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Overview
Description
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylthio group, a trifluoromethyl group, and a hydroxyphenylpropyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea.
Introduction of the Trifluoromethyl Group: The reaction of benzylthiourea with trifluoroacetic anhydride to introduce the trifluoromethyl group.
Formation of the Hydroxyphenylpropyl Intermediate: The reaction of benzylthiourea with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydroxyphenylpropyl intermediate.
Final Coupling Reaction: The reaction of the hydroxyphenylpropyl intermediate with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can be compared with other similar compounds, such as:
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-25-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNVRFXHQQQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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